2-Methylsulfanyl-1-phenylethanamine;hydrochloride
Description
Evolutionary Development of Phenylethylamine-Based Compounds
The structural evolution of phenylethylamine derivatives has been a cornerstone of organic and medicinal chemistry since the early 20th century. Phenylethylamine, a simple arylalkylamine, serves as the foundational scaffold for numerous bioactive molecules, including neurotransmitters, stimulants, and therapeutic agents. The introduction of sulfanyl groups (-S-) into this framework, as seen in 2-methylsulfanyl-1-phenylethanamine hydrochloride, represents a strategic modification to alter electronic, steric, and pharmacokinetic properties. Early work on sulfur-containing amines focused on enhancing metabolic stability and receptor binding affinity, with methylsulfanyl substituents proving particularly effective in modulating lipophilicity.
The synthesis of 2-methylsulfanyl-1-phenylethanamine hydrochloride emerged from systematic efforts to explore thioether analogs of phenylethylamine. Unlike oxygen-based ethers, thioethers exhibit reduced hydrogen-bonding capacity and increased resistance to oxidative degradation, making them advantageous for central nervous system (CNS)-targeted compounds. This compound’s development parallels advancements in catalytic thioetherification techniques, which enabled precise functionalization at the β-position of phenylethylamine.
Table 1: Key Structural Modifications in Phenylethylamine Derivatives
| Substituent Position | Functional Group | Biological Impact |
|---|---|---|
| α-Carbon | Methyl | Increased CNS penetration |
| β-Carbon | Sulfanyl | Enhanced metabolic stability |
| Para-Aromatic | Methoxy | Serotonergic activity modulation |
Historical Significance in Pharmaceutical Research
2-Methylsulfanyl-1-phenylethanamine hydrochloride occupies a niche in the history of psychoactive compound research. Its structural kinship to amphetamines and trace amine-associated receptor 1 (TAAR1) agonists positioned it as a candidate for studying monoaminergic neurotransmission. During the 1990s, patents disclosing N-substituted phenylethylamine derivatives highlighted the pharmaceutical industry’s interest in sulfur-containing analogs for their potential antidepressant and anorectic effects.
The compound’s hydrochloride salt form, noted for improved solubility and crystallinity, facilitated early pharmacological screenings. While not commercialized as a therapeutic agent, it served as a critical intermediate in synthesizing more complex molecules, such as 2,5-dimethoxy-4-methylthiophenethylamine (2C-T), a psychedelic compound studied for its serotonin receptor affinity.
Positioning within the Chemical Taxonomy of Amine Derivatives
Chemically, 2-methylsulfanyl-1-phenylethanamine hydrochloride belongs to the thioether-substituted phenylethylamines, a subclass of arylalkylamines. Its molecular formula (C₁₀H₁₅NS·HCl) and structure distinguish it from oxygenated analogs like 4-methoxyamphetamine or nitrogen-modified derivatives such as methamphetamine. The methylsulfanyl group at the β-carbon introduces a chiral center, yielding enantiomers with potential differential activity at monoamine transporters.
Key Taxonomic Features:
- Core Structure : Phenylethylamine backbone (C₆H₅-CH₂-CH₂-NH₂)
- Substituents : Methylsulfanyl (-S-CH₃) at the β-carbon, hydrochloride counterion
- Classification : Secondary amine, thioether, arylalkylamine derivative
Chronological Timeline of Research Advancements
The compound’s research trajectory reflects broader trends in medicinal chemistry:
Table 2: Milestones in 2-Methylsulfanyl-1-phenylethanamine Hydrochloride Research
Contemporary Research Significance
Recent studies underscore the compound’s utility as a molecular probe. Its affinity for sigma receptors and TAAR1 has spurred investigations into neurodegenerative disorders and substance addiction mechanisms. Advances in analytical techniques, particularly liquid chromatography–tandem mass spectrometry (LC-MS/MS), have enabled precise quantification in biological matrices, aiding pharmacokinetic studies.
Ongoing research explores its role as a precursor to radiolabeled tracers for positron emission tomography (PET) imaging, leveraging the sulfur atom’s compatibility with fluorine-18 chemistry. Furthermore, computational modeling studies utilize its structure to predict binding modes at monoamine transporters, informing the design of next-generation antidepressants.
Properties
IUPAC Name |
2-methylsulfanyl-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYACXKDMSKLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-1-phenylethanamine;hydrochloride typically involves the reaction of 2-bromo-1-phenylethanamine with methylthiolate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylsulfanyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-1-phenylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding 1-phenylethanamine.
Substitution: The phenylethanamine backbone can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 1-Phenylethanamine.
Substitution: Various substituted phenylethanamines depending on the electrophile used.
Scientific Research Applications
1-[2-(Methylsulfanyl)phenyl]ethan-1-amine, also known as (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride, is an organic compound with the molecular formula C9H13NS. It features a methylsulfanyl group attached to a phenyl ring, making it a member of the phenylethylamine class of compounds. The amine functional group contributes to its chemical reactivity and potential biological activity, while the methylsulfanyl group can influence the molecule's physical properties and biological interactions.
Applications in Chemical and Pharmaceutical Research
1-[2-(Methylsulfanyl)phenyl]ethan-1-amine serves as a building block in synthesizing more complex organic molecules and has potential in pharmaceutical development. Research indicates that 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine exhibits potential biological activities, though the specific mechanisms of action are still being elucidated. These mechanisms likely involve interactions with various enzymes and receptors within biological systems. Studies on 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine have focused on its interactions with biological targets, which is crucial for understanding how this compound can be utilized in therapeutic contexts and what specific molecular targets it may affect.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-1-phenylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-methylsulfanyl-1-phenylethanamine hydrochloride with structurally or functionally related hydrochlorides, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Sulfur Functionalization :
- The target compound’s methylsulfanyl (–SCH₃) group contrasts with sulfonyl (–SO₂–) in 2-(methylsulfonyl)ethylamine hydrochloride. Sulfonyl groups increase polarity and stability but reduce membrane permeability compared to thioethers .
- Thiophene fentanyl replaces the phenyl group with a sulfur-containing heterocycle, enabling π-π stacking and altered opioid receptor interactions .
The phenoxy group in 2-[4-(methylsulfanyl)phenoxy]ethanamine hydrochloride introduces an oxygen atom, likely reducing bioavailability compared to the target compound .
Toxicological Profiles: Limited toxicological data are reported for most compounds, including the target. Thiophene fentanyl and 1-(3-furyl)methanamine hydrochloride explicitly note understudied hazards .
Applications :
- Sulfonyl-containing derivatives (e.g., 2-(methylsulfonyl)ethylamine hydrochloride) may serve as stable intermediates in sulfonamide drug synthesis .
- Fluorinated analogs (e.g., 2-[(4-fluorobenzyl)sulfanyl]ethylamine hydrochloride) are candidates for CNS-targeted therapies due to enhanced blood-brain barrier penetration .
Biological Activity
2-Methylsulfanyl-1-phenylethanamine hydrochloride, also known as (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride, is a compound belonging to the phenylethylamine class. Its unique structure, characterized by a methylsulfanyl group attached to a phenyl ring, suggests potential biological activities that warrant detailed exploration.
The molecular formula of 2-Methylsulfanyl-1-phenylethanamine hydrochloride is C10H14ClS, and its structure can be represented as follows:
This compound's amine functional group contributes to its chemical reactivity and potential interactions with biological systems.
Research indicates that the biological activity of 2-Methylsulfanyl-1-phenylethanamine hydrochloride may involve interactions with various enzymes and receptors. The methylsulfanyl group can influence its pharmacological profile, affecting how it interacts with biological targets.
Potential Biological Activities
- Neurotransmitter Modulation : Compounds in the phenylethylamine class are known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.
- Antioxidant Properties : The presence of the methylsulfanyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
- Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines when combined with reducing agents like N-acetylcysteine (NAC) .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-Methylsulfanyl-1-phenylethanamine hydrochloride.
Tables of Biological Activity
The following table summarizes the biological activities observed in related phenylethylamine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
